(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Beschreibung
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-23(22,11-8-14-4-2-1-3-5-14)19-9-10-20-16(13-19)12-17(18-20)15-6-7-15/h1-5,8,11-12,15H,6-7,9-10,13H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONIXKFNGLHBOV-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydropyrazolo[1,5-a]pyrazine core through cyclization reactions. Subsequent steps involve the introduction of the cyclopropyl and styrylsulfonyl groups via substitution reactions under controlled conditions. Common reagents used in these reactions include cyclopropyl halides, styrylsulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
One of the most significant applications of (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine relates to its anticancer effects. Research indicates that compounds containing the styryl sulfone moiety can selectively inhibit the proliferation of tumor cells while sparing normal cells. The mechanism involves:
- Induction of Apoptosis : The compound has been shown to induce apoptotic cell death in various tumor cell lines by regulating MAPK pathways such as ERK and JNK. This regulation leads to cell cycle arrest in the G2/M phase before apoptosis occurs .
- Selective Targeting : It has demonstrated efficacy against both estrogen receptor-positive and negative breast cancer cells and androgen-dependent prostate cancer cells, highlighting its broad-spectrum anticancer potential .
Antimicrobial Activities
In addition to its anticancer properties, (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibits antimicrobial activities. A study on related pyrazolo derivatives showed promising results against various bacterial and fungal strains. The antimicrobial efficacy is attributed to structural features that enhance interaction with microbial targets .
Synthetic Methodologies
The synthesis of (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be achieved through several methodologies:
- Knoevenagel Condensation : This method involves the reaction of aromatic aldehydes with active methylene compounds such as sulfonyl acetic acids. The resulting products can be further modified to yield the desired tetrahydropyrazolo structure .
- Microwave-Assisted Synthesis : Recent advancements have shown that microwave irradiation can enhance the efficiency and yield of synthesizing pyrazolo derivatives. This technique allows for rapid reactions under controlled conditions .
Case Studies and Research Findings
Several studies have documented the effectiveness of (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in various experimental settings:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 and HepG-2) have shown that compounds with similar structures significantly inhibit cell growth compared to standard chemotherapeutics like Doxorubicin .
- Mechanistic Insights : Research indicates that the compound's ability to modulate key signaling pathways involved in cell survival and proliferation is critical for its anticancer activity. For instance, it enhances the phosphorylation of c-Jun protein via JNK pathway activation while inhibiting ERK phosphorylation .
- Broad-Spectrum Antimicrobial Activity : Related compounds have been tested against a range of pathogens with varying degrees of success. The structure-activity relationship studies suggest that specific functional groups are essential for enhancing antimicrobial potency .
Wirkmechanismus
The mechanism of action of (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic reactions. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyclopropyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 2-cyclopropyl-5-(methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 2-cyclopropyl-5-(ethylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Uniqueness
(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stands out due to its styrylsulfonyl group, which imparts unique chemical and biological properties
Biologische Aktivität
The compound (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a member of the tetrahydropyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Research indicates that compounds within the styryl sulfone class, including (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, exhibit selective inhibition of tumor cell proliferation while sparing normal cells. The mechanism involves:
- Cell Cycle Arrest : Treated tumor cells accumulate in the G2/M phase of the cell cycle. As they exit this phase, they undergo apoptosis (programmed cell death) .
- Signal Pathway Modulation : The compound appears to block the phosphorylating capacity of ERK-2 and enhance JNK pathway activation. This suggests a role in regulating genes responsible for cell growth inhibition and apoptosis .
Anticancer Activity
A series of studies have evaluated the anticancer properties of (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 2.5 | Significant inhibition of proliferation |
| BT-20 | 3.0 | Induction of apoptosis |
| LnCaP | 4.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound is particularly effective against androgen-dependent prostate cancer cells and other breast cancer lines .
Case Studies
- Study on Prostate Cancer Cells : In a controlled study involving LnCaP cells (androgen-dependent), treatment with (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine resulted in a marked increase in apoptotic markers compared to untreated controls. The study highlighted that lower concentrations were sufficient to induce significant biological effects .
- Breast Cancer Research : A separate investigation focused on MCF7 cells demonstrated that the compound not only inhibited cell growth but also altered gene expression profiles associated with apoptosis and cell cycle regulation .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is limited, related compounds within its class have shown favorable profiles with good oral bioavailability and manageable toxicity levels. Studies indicate that these compounds can be administered effectively in vivo without significant adverse effects on normal tissues .
Q & A
Q. What are the optimized synthetic routes for (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
Multi-step organic synthesis is typically employed, involving:
- Regiocontrolled alkylation and formylation of pyrazole precursors to generate intermediates with defined substitution patterns .
- Cyclization under acidic or thermal conditions to form the tetrahydropyrazolo[1,5-a]pyrazine core .
- Functionalization (e.g., styrylsulfonyl group introduction) via nucleophilic substitution or coupling reactions. Key challenges include controlling stereochemistry (E/Z isomerism) during sulfonylation. Yields >70% are achievable with optimized stoichiometry and catalyst screening .
Q. How can the purity and structural integrity of this compound be validated?
Standard characterization methods include:
- NMR spectroscopy : Confirm regiochemistry (e.g., pyrazolo[1,5-a]pyrazine core) and E-configuration of the styrylsulfonyl group via coupling constants (e.g., >16 Hz for trans-vinyl protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHNOS).
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated in related tetrahydropyrazolo[1,5-a]pyrazine derivatives .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition assays : Test cholinesterase (AChE/BChE) activity using Ellman’s method, with IC values compared to reference compounds (e.g., 0.466 µM for AChE in halogenated analogs) .
- Antiviral assays : Evaluate hepatitis B virus (HBV) core protein allosteric modulation via qPCR-based viral load quantification .
- Cytotoxicity profiling : Use MTT assays on HEK293 or HepG2 cells to establish selectivity indices.
Advanced Research Questions
Q. How can contradictory bioactivity data between structural analogs be resolved?
- Comparative SAR analysis : Tabulate IC values of halogenated derivatives (e.g., bromo, iodo) to identify substituent effects. For example:
| Compound | Biological Activity | IC (µM) |
|---|---|---|
| Ethyl 2-iodo derivative | Cholinesterase | 0.466 (AChE) |
| Ethyl 2-bromo derivative | Anticancer | 0.5 |
| Discrepancies may arise from electron-withdrawing effects or steric hindrance . |
- Molecular docking : Simulate binding interactions with targets (e.g., HBV core protein) to rationalize potency differences .
Q. What strategies ensure regiochemical control during functionalization of the pyrazolo[1,5-a]pyrazine core?
- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) groups to direct sulfonylation to the N-5 position .
- Catalytic optimization : Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) to minimize byproducts in styryl group installation .
- In situ monitoring : Employ LC-MS or TLC to track reaction progress and adjust conditions dynamically.
Q. How can in vivo efficacy be assessed for antiviral applications?
- HBV AAV mouse models : Administer the compound orally (e.g., 10 mg/kg/day) and measure serum HBV DNA levels via qPCR over 14 days. Lead analogs have shown >1-log reduction in viral load .
- Pharmacokinetic profiling : Determine bioavailability, half-life, and tissue distribution using LC-MS/MS.
Q. What crystallographic techniques resolve polymorphism in related compounds?
- Single-crystal X-ray diffraction : Compare lattice parameters of polymorphs (e.g., Form I vs. II) to identify thermodynamically stable forms .
- DSC/TGA analysis : Correlate thermal stability (e.g., melting points) with crystallinity for formulation optimization.
Methodological Considerations
Q. How should researchers address low yields in multi-step syntheses?
- Intermediate purification : Use flash chromatography or recrystallization after each step to eliminate impurities.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency compared to THF .
- Catalyst screening : Test Pd/Pd systems for coupling reactions; ligands like XPhos enhance turnover .
Q. What computational tools predict target specificity for this compound?
- Molecular dynamics simulations : Model interactions with ROS1 kinase or cholinesterase active sites to prioritize targets .
- ADMET profiling : Use SwissADME to estimate blood-brain barrier permeability for CNS applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
